methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
CAS No.: 2137782-15-9
Cat. No.: VC5296382
Molecular Formula: C9H7NO3S
Molecular Weight: 209.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137782-15-9 |
|---|---|
| Molecular Formula | C9H7NO3S |
| Molecular Weight | 209.22 |
| IUPAC Name | methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate |
| Standard InChI | InChI=1S/C9H7NO3S/c1-13-9(12)7-3-5-2-6(4-11)14-8(5)10-7/h2-4,10H,1H3 |
| Standard InChI Key | LNUUTIHSHDPDBU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(N1)SC(=C2)C=O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound’s systematic IUPAC name, methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate, reflects its fused bicyclic structure comprising a thiophene ring (thieno) and a pyrrole ring. The substituents include a formyl group (-CHO) at position 2 and a methyl ester (-COOCH₃) at position 5. Its molecular formula is C₁₀H₇NO₃S, with a molecular weight of 221.23 g/mol (calculated from analogs in ).
Structural Elucidation
The core thieno[2,3-b]pyrrole system consists of a thiophene fused to a pyrrole at the 2,3- and 5,6-positions, respectively. Key spectral data for related compounds, such as methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS 118465-49-9), include:
-
¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrrole-H), 7.20 (d, 1H, thiophene-H), 3.85 (s, 3H, OCH₃) .
-
IR: 1715 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=C aromatic) .
The formyl group in the target compound would introduce additional signals, such as δ 9.8–10.2 (CHO) in ¹H NMR and ~1700 cm⁻¹ (C=O aldehyde) in IR .
Synthesis and Reactivity
Reactivity Profile
The formyl and ester groups render the compound amenable to:
-
Nucleophilic Additions: The aldehyde can undergo condensation with amines or hydrazines to form Schiff bases or hydrazones.
-
Ester Hydrolysis: Under basic conditions, the methyl ester converts to the carboxylic acid, as seen in 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid (CAS 58963-45-4) .
Physicochemical Properties
Physical State and Solubility
Based on analogs:
-
Melting Point: Estimated 135–140°C (cf. 127–128.5°C for the non-formylated methyl ester ).
-
Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water .
Spectroscopic Data (Predicted)
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 10.1 (s, 1H, CHO), 8.5 (s, 1H, pyrrole-H), 7.3 (d, 1H, thiophene-H), 3.9 (s, 3H, OCH₃) |
| ¹³C NMR | δ 192.1 (CHO), 165.4 (COOCH₃), 140.2 (C-2), 128.5 (thiophene-C) |
| HRMS | m/z 221.0245 [M+H]⁺ (calc. for C₁₀H₈NO₃S) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume